molecular formula C14H13NO5S2 B381924 [(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid CAS No. 292842-59-2

[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Cat. No. B381924
CAS RN: 292842-59-2
M. Wt: 339.4g/mol
InChI Key: YRODMNNSVWBMBR-WDZFZDKYSA-N
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Description

The compound [(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a complex molecule with a molecular weight of 279.34 . Its IUPAC name is [ (5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid . The InChI code for this compound is 1S/C12H9NO3S2/c14-10 (15)7-13-11 (16)9 (18-12 (13)17)6-8-4-2-1-3-5-8/h1-6H,7H2, (H,14,15)/b9-6- .


Molecular Structure Analysis

The molecular structure of this compound is defined by its InChI code 1S/C12H9NO3S2/c14-10 (15)7-13-11 (16)9 (18-12 (13)17)6-8-4-2-1-3-5-8/h1-6H,7H2, (H,14,15)/b9-6- . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 279.34 . It is a solid at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Anticancer Research

Thiazolidine derivatives have been studied for their potential anticancer properties. The sulfur atom present in the thiazolidine ring can interact with various biological targets, potentially inhibiting cancer cell growth. Research has explored the use of these compounds in targeting specific pathways involved in cancer progression .

Antimicrobial Activity

The structural complexity of thiazolidines allows them to act against a broad spectrum of microbial pathogens. Studies have shown that modifications to the thiazolidine core can lead to compounds with significant antibacterial and antifungal activities .

Anti-inflammatory Applications

Due to their chemical structure, thiazolidine derivatives can serve as anti-inflammatory agents. They can modulate the inflammatory response in the body, which is beneficial in treating conditions like arthritis and other inflammatory diseases .

Neuroprotective Effects

Research has indicated that thiazolidine compounds may exhibit neuroprotective effects. This application is particularly relevant in the context of neurodegenerative diseases, where the compounds could potentially protect nerve cells from damage .

Antioxidant Properties

The thiazolidine ring structure has been associated with antioxidant properties. These compounds can neutralize free radicals, which are harmful byproducts of cellular metabolism that can lead to oxidative stress .

Anticonvulsant Potential

Some thiazolidine derivatives have been investigated for their anticonvulsant potential. They may be useful in the development of new treatments for epilepsy and other seizure-related disorders .

Probe Design for Biochemical Studies

Thiazolidine derivatives can be used as probes in biochemical studies to understand molecular interactions and mechanisms within biological systems. Their ability to bind to various enzymes and receptors makes them valuable tools for scientific research .

Development of Multifunctional Drugs

The multifaceted nature of thiazolidine derivatives makes them candidates for the development of multifunctional drugs. These drugs can target multiple pathways or symptoms, offering a comprehensive approach to treatment .

properties

IUPAC Name

2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5S2/c1-19-9-4-3-8(5-10(9)20-2)6-11-13(18)15(7-12(16)17)14(21)22-11/h3-6H,7H2,1-2H3,(H,16,17)/b11-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRODMNNSVWBMBR-WDZFZDKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

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